Etoperidone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

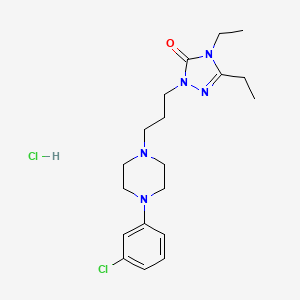

2D Structure

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPQZVLIZKSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52942-31-1 (Parent) | |

| Record name | Etoperidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30967410 | |

| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-22-1, 52942-37-7 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOPERIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etoperidone hydrochloride mechanism of action on serotonin receptors

An In-depth Technical Guide on the Mechanism of Action of Etoperidone Hydrochloride on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone, a phenylpiperazine derivative, is an atypical antidepressant whose mechanism of action is characterized by a complex interaction with multiple neurotransmitter systems, most notably the serotonergic pathways.[1][2] Classified as a serotonin antagonist and reuptake inhibitor (SARI), its therapeutic effects are attributed to a dual action: potent antagonism of specific serotonin receptors and weak inhibition of serotonin reuptake.[3] A crucial aspect of its pharmacology is its extensive metabolism to meta-chlorophenylpiperazine (mCPP), an active metabolite that possesses its own significant and distinct serotonergic activity, thereby contributing to the overall pharmacological profile of etoperidone.[1][3][4] This technical guide provides a comprehensive analysis of etoperidone's mechanism of action at serotonin (5-HT) receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing the key molecular interactions and signaling pathways.

Data Presentation: Quantitative Analysis

The interaction of etoperidone and its active metabolite, mCPP, with serotonin receptors and the serotonin transporter (SERT) has been quantified through various in vitro and in vivo studies. The following tables summarize these key findings for comparative analysis.

Table 1: In Vitro Binding Affinities (Kᵢ) of Etoperidone and mCPP [1][2][5]

| Target | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| 5-HT₁ₐ Receptor | Etoperidone | 20.2 | Rat Cerebral Cortex | [1][2][5] |

| 85 | Human | [2] | ||

| mCPP | 18.9 | Rat Cerebral Cortex | [2][5] | |

| 5-HT₂ₐ Receptor | Etoperidone | 36 | Human | [1][2] |

| mCPP | - (Antagonist) | - | [3] | |

| 5-HT₂C Receptor | mCPP | - (Agonist) | Human | [2][3] |

| Serotonin Transporter (SERT) | Etoperidone | 890 | Human | [1] |

| mCPP | 230 (IC₅₀) | - | [1] | |

| α₁-Adrenergic Receptor | Etoperidone | 38 | Human | [2] |

| α₂-Adrenergic Receptor | Etoperidone | 570 | Human | [2] |

| D₂ Dopamine Receptor | Etoperidone | 2,300 | Human | [2] |

| H₁ Histamine Receptor | Etoperidone | 3,100 | Human | [2] |

Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vivo Functional Activity of Etoperidone [1][5][6]

| Assay | Endpoint | Value (mg/kg, IP) | Species | Implied Activity | Reference |

| 8-OH-DPAT-induced Reciprocal Forepaw Treading | ID₅₀ | 17.4 | Rat | 5-HT₁ₐ Antagonism | [1][5] |

| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.89 | Mouse | 5-HT₂ₐ Antagonism | [1][6] |

| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.29 | Rat | 5-HT₂ₐ Antagonism | [6] |

Core Mechanism of Action at Serotonin Receptors

Etoperidone's primary mechanism involves a multifaceted interaction with the serotonin system, where it demonstrates notable affinity and functional antagonism at key receptor subtypes.[1]

5-HT₁ₐ Receptor: Antagonism

Etoperidone exhibits a significant affinity for the 5-HT₁ₐ receptor, with a Kᵢ value of 20.2 nM in rat cerebral cortical synaptosomes.[1][2][5] The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that couples to Gᵢ/Gₒ proteins.[7][8] Its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels and activates G-protein-gated inwardly rectifying K+ channels (GIRK).[1][8]

In vivo functional assays confirm a predominant antagonistic role for etoperidone at this receptor.[5] Specifically, it inhibits the 8-OH-DPAT (a 5-HT₁ₐ agonist)-induced reciprocal forepaw treading in rats with an ID₅₀ of 17.4 mg/kg.[1][5] This suggests that etoperidone blocks the effects of endogenous serotonin at presynaptic autoreceptors on serotonergic neurons and at postsynaptic heteroreceptors, preventing the downstream signaling cascade.[1][9] However, some studies suggest the possibility of weak partial agonism.[5]

5-HT₂ₐ Receptor: Potent Antagonism

Etoperidone is a potent antagonist of the 5-HT₂ₐ receptor, with a Kᵢ value of 36 nM.[1][2] This antagonism is a cornerstone of its therapeutic action, shared by other SARI antidepressants.[3][10] The 5-HT₂ₐ receptor is a GPCR coupled to the Gq/11 pathway.[2][7] Activation by serotonin initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[1][2]

Etoperidone's antagonism at this receptor effectively inhibits this signaling pathway.[1][2] This is supported by in vivo studies where etoperidone robustly inhibits the 5-HTP-induced head-twitch response in mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively.[1][6]

Serotonin Transporter (SERT): Weak Inhibition

Etoperidone also interacts with the serotonin transporter (SERT), though with a lower affinity (Kᵢ = 890 nM) compared to its receptor binding affinities.[1] This indicates that etoperidone possesses a weak serotonin reuptake inhibitory effect, which may contribute to its overall antidepressant profile by modestly increasing the synaptic concentration of serotonin.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and in vivo functional assays. The following are generalized methodologies for these key experiments.

Protocol 1: Radioligand Competition Binding Assay (for Kᵢ Determination)

This protocol outlines a typical procedure for determining the binding affinity of a compound for a specific serotonin receptor subtype (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[2][3]

-

Receptor Preparation:

-

Source: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the human recombinant receptor of interest.[2][3][11]

-

Procedure: The tissue or cells are homogenized in an ice-cold buffered solution (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged at high speed (e.g., 40,000 x g) to isolate the membrane fraction containing the receptors. The resulting pellet is washed and resuspended in assay buffer.[11] Protein concentration is determined using a standard method like the Bradford or BCA assay.[11]

-

-

Competitive Binding Assay:

-

Materials: Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ), test compound (etoperidone), assay buffer, and non-specific binding agent (e.g., excess unlabeled serotonin).[2][5][11]

-

Procedure: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (etoperidone).[2]

-

Controls:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled ligand to saturate specific binding sites.[2]

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[11]

-

-

Separation and Quantification:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.[3][11]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration.[11]

-

IC₅₀ Determination: The concentration of etoperidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of etoperidone and fitting the data to a sigmoidal dose-response curve.[2]

-

Kᵢ Calculation: The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

-

Protocol 2: In Vivo 5-HTP-Induced Head-Twitch Response (for 5-HT₂ₐ Antagonism)

This behavioral assay in rodents is a classic model to assess the functional antagonism of 5-HT₂ₐ receptors.[1][6]

-

Animals: Male mice or rats are used for the experiment.[1][6]

-

Drug Administration:

-

Animals are pre-treated with the test compound (etoperidone) or vehicle via intraperitoneal (IP) injection.[6]

-

After a set pre-treatment time (e.g., 30-60 minutes), animals are administered 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a surge in serotonin synthesis and subsequent activation of 5-HT₂ₐ receptors.[1][6]

-

-

Behavioral Observation:

-

Immediately following 5-HTP administration, animals are placed in individual observation chambers.

-

The number of head twitches, a characteristic behavioral response mediated by 5-HT₂ₐ receptor activation, is counted for a defined period (e.g., 20-30 minutes).[6]

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the percentage inhibition of the head-twitch response against the dose of etoperidone.

-

The ED₅₀ value, the dose of etoperidone that produces a 50% reduction in the head-twitch response compared to the vehicle-treated group, is calculated.[1][6] A lower ED₅₀ indicates greater in vivo potency as a 5-HT₂ₐ antagonist.

-

Conclusion

This compound exerts its mechanism of action on the serotonin system through a complex and multifaceted profile. Its primary characteristics are potent antagonism at 5-HT₂ₐ receptors and significant antagonism at 5-HT₁ₐ receptors.[1][2][5] This is complemented by weak inhibition of the serotonin transporter.[1] Furthermore, the pharmacological activity of its major metabolite, mCPP, which acts as a 5-HT₂C agonist and 5-HT₂ₐ antagonist, significantly contributes to the drug's overall effect.[1][3] This combined action of receptor blockade and weak reuptake inhibition defines etoperidone's unique position within the class of atypical antidepressants. A thorough understanding of these interactions at a molecular and functional level is critical for the rational design and development of future therapeutics targeting the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

The Pharmacodynamic Profile of Etoperidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone hydrochloride is an atypical antidepressant developed in the 1970s.[1] Structurally classified as a phenylpiperazine, it is related to trazodone and nefazodone and is categorized as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] The therapeutic effects of etoperidone are attributed to its complex and multifaceted interactions with multiple neurotransmitter systems, primarily the serotonergic and adrenergic systems.[4][5] A significant portion of its pharmacological activity is mediated by its principal active metabolite, meta-chlorophenylpiperazine (mCPP).[6][7] This technical guide provides a comprehensive overview of the pharmacodynamic profile of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of its mechanism of action.

Mechanism of Action

Etoperidone exhibits a biphasic effect on central serotonin transmission, acting as both a receptor antagonist and a weak serotonin reuptake inhibitor.[4][6] Its primary mechanism of action is characterized by its potent antagonism of serotonin 5-HT2A and α1-adrenergic receptors.[1][8] The activity of etoperidone is significantly influenced by its active metabolite, mCPP, which has its own distinct pharmacological profile, including agonist activity at 5-HT2C receptors.[6] This dual action of the parent drug and its active metabolite results in a complex modulation of the central nervous system.

Quantitative Pharmacodynamic Data

The in vitro binding affinities of etoperidone and its active metabolite, mCPP, for various neurotransmitter receptors and transporters are summarized below. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of this compound

| Target | Ki (nM) | Species/Tissue |

| Serotonin Receptors | ||

| 5-HT1A | 20.2 - 85 | Human, Rat Cerebral Cortex[9][10] |

| 5-HT2A | 36 | Human[8][9] |

| Adrenergic Receptors | ||

| α1-Adrenergic | 38 | Human[8][9] |

| α2-Adrenergic | 570 | Human[8][9] |

| Dopamine Receptors | ||

| D2 | 2,300 | Human[8][9] |

| Histamine Receptors | ||

| H1 | 3,100 | Human[8][9] |

| Muscarinic Receptors | ||

| mACh | >35,000 | Human[9] |

| Monoamine Transporters | ||

| Serotonin (SERT) | 890 | Human[8][9] |

| Norepinephrine (NET) | 20,000 | Human[8] |

| Dopamine (DAT) | 52,000 | Human[8] |

Table 2: Receptor and Transporter Binding Affinities (Ki, nM) of m-Chlorophenylpiperazine (mCPP)

| Target | Ki (nM) | Species/Tissue |

| Serotonin Receptors | ||

| 5-HT1A | 18.9 | Rat Cerebral Cortex[11] |

| 5-HT2A | 32.1 | Human[6] |

| 5-HT2B | 28.8 (Antagonist) | Human[6] |

| 5-HT2C | 3.4 (Agonist/Partial Agonist) | Human[6] |

| Monoamine Transporters | ||

| Serotonin (SERT) | 230 (IC50) | Human Brain[12] |

Key Signaling Pathways

Etoperidone's antagonism of 5-HT2A and α1-adrenergic receptors leads to the inhibition of the Gq/11 signaling pathway.[3] Both of these receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (serotonin and norepinephrine, respectively), stimulate the Gq/11 protein. This activation of Gq/11 initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] By blocking the initial receptor activation, etoperidone effectively inhibits this entire signaling cascade.

Caption: Inhibition of Gq/11 signaling by etoperidone's receptor antagonism.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

General Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized workflow for determining the binding affinity (Ki) of etoperidone for various receptors.

1. Receptor Preparation:

-

Source: Synaptosomal membranes from specific brain regions (e.g., rat cerebral cortex) or cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells) are commonly used.[15]

-

Procedure: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended, and the protein concentration is determined.[9]

2. Radioligand Binding Assay:

-

Materials:

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Prazosin for α1-adrenergic).[9][15]

-

Assay Buffer: A buffer at physiological pH containing ions to optimize binding.

-

Test Compound: this compound.

-

Non-specific Binding Determinate: A high concentration of a non-radiolabeled, potent ligand for the target receptor (e.g., serotonin for 5-HT receptors).[15]

-

-

Procedure:

-

In a multi-well plate, aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of etoperidone are added to compete for binding to the receptors.

-

Separate wells are prepared for the determination of total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled ligand).[9]

-

The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.[15]

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[15]

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.[15]

-

3. Data Analysis:

-

The concentration of etoperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.[15]

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Caption: Generalized workflow of a radioligand competition binding assay.

Conclusion

The pharmacodynamic profile of this compound is complex, characterized by its antagonist activity at multiple neurotransmitter receptors, most notably 5-HT2A and α1-adrenergic receptors, and weak inhibition of the serotonin transporter. Its activity is further complicated by its active metabolite, mCPP, which possesses a distinct and potent pharmacological profile. The data and methodologies presented in this guide provide a comprehensive foundation for understanding the molecular mechanisms underlying the therapeutic and adverse effects of etoperidone. This detailed knowledge is crucial for researchers and professionals involved in the development of novel therapeutics for psychiatric disorders.

References

- 1. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

Etoperidone Hydrochloride: A Historical and Technical Guide for Neuroscience Researchers

An In-depth Exploration of a Pioneering Atypical Antidepressant

Developed in the 1970s by the Italian pharmaceutical company Angelini Francesco ACRAF, the same firm that discovered trazodone, etoperidone hydrochloride stands as a significant, albeit commercially short-lived, molecule in the history of psychopharmacology.[1][2] Introduced in Europe in 1977, this phenylpiperazine derivative was one of the early Serotonin Antagonist and Reuptake Inhibitors (SARIs).[1] Though its clinical use was limited and it was eventually withdrawn, the study of etoperidone provided a crucial foundation for understanding the dual serotonergic and adrenergic mechanisms that informed the development of its successor, nefazodone.[1] This technical guide provides a comprehensive overview of the historical development of etoperidone, its detailed pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used to elucidate its mechanism of action.

Pharmacodynamics: A Dual-Action Mechanism

Etoperidone's primary mechanism of action is characterized by a complex and biphasic effect on the central serotonergic system.[2][3] It functions as both a serotonin receptor antagonist and a weak serotonin reuptake inhibitor.[1] A substantial portion of its pharmacological activity is mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[2][4]

Receptor and Transporter Binding Affinity

Etoperidone and its primary metabolite, mCPP, interact with a range of neurotransmitter receptors and transporters. Etoperidone exhibits a notable affinity for serotonin 5-HT₂ₐ and α₁-adrenergic receptors, where it acts as an antagonist.[1] Its activity at the serotonin transporter is considerably weaker.[5] The binding affinities (Ki) for etoperidone and mCPP at various human receptors and transporters are summarized in the table below.

| Target Receptor/Transporter | Ligand | Ki (nM) |

| Serotonin Receptors | ||

| 5-HT₁ₐ | Etoperidone | 85 |

| 5-HT₂ₐ | Etoperidone | 36 |

| Adrenergic Receptors | ||

| α₁ | Etoperidone | 38 |

| α₂ | Etoperidone | 570 |

| Monoamine Transporters | ||

| Serotonin (SERT) | Etoperidone | 890 |

| Norepinephrine (NET) | Etoperidone | 20,000 |

| Dopamine (DAT) | Etoperidone | 52,000 |

| Other Receptors | ||

| Dopamine D₂ | Etoperidone | 2,300 |

| Histamine H₁ | Etoperidone | 3,100 |

| Muscarinic Acetylcholine | Etoperidone | >35,000 |

Data compiled from in vitro studies.[5]

In Vivo Preclinical Findings

Early preclinical studies in animal models were instrumental in defining etoperidone's pharmacological profile. A key in vivo model used was the 5-hydroxytryptophan (5-HTP)-induced head-twitch response in rodents, which is a behavioral proxy for 5-HT₂ₐ receptor agonism. Etoperidone was shown to inhibit this response, confirming its 5-HT₂ₐ antagonistic activity.[1][3]

| Preclinical Model | Species | Endpoint | Value |

| 5-HTP-Induced Head Twitch | Mouse | ED₅₀ | 2.89 mg/kg i.p. |

| 5-HTP-Induced Head Twitch | Rat | ED₅₀ | 2.29 mg/kg i.p. |

ED₅₀: Effective dose producing 50% of the maximal effect.[1][3]

Pharmacokinetics: Metabolism and Bioavailability

Etoperidone undergoes extensive metabolism, which significantly influences its pharmacokinetic profile.[2] The presence of its pharmacologically active metabolite, mCPP, adds a layer of complexity to its in vivo effects.[4]

| Pharmacokinetic Parameter | Etoperidone |

| Bioavailability | Highly variable, as low as 12% |

| Time to Peak (Tₘₐₓ) | 1.4 - 4.8 hours |

| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg |

| Apparent Clearance | 1.01 mL/min |

| Protein Binding | Extensive |

| Excretion | ~79% in urine, ~10% in feces |

Data from human studies.[2]

Metabolic Pathways

The metabolism of etoperidone is primarily mediated by the cytochrome P450 enzyme CYP3A4 and proceeds via three main pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation, with the latter yielding the active metabolite mCPP.[4]

Signaling Pathways

Etoperidone's therapeutic and adverse effects are a consequence of its interactions with multiple receptor systems. Its antagonism of 5-HT₂ₐ and α₁-adrenergic receptors, both of which are Gq-coupled, leads to the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling cascades. The weak inhibition of the serotonin transporter (SERT) results in a modest increase in synaptic serotonin levels. The active metabolite, mCPP, further complicates this profile with its own distinct receptor interactions.

Clinical Development and Withdrawal

The effective dose of etoperidone was reportedly poorly tolerated due to the combination of its serotonergic and adrenergic effects, which led to sedative and cardiovascular side effects.[2][4] These tolerability issues likely contributed to its limited market release and eventual withdrawal.[1] The challenges encountered with etoperidone spurred efforts to separate its serotonergic and adrenergic functions, which directly led to the development of its successor, nefazodone.[2][4]

Experimental Protocols

The characterization of etoperidone's pharmacodynamic and pharmacokinetic profiles relied on standard neuroscience and clinical pharmacology methodologies of the time.

Radioligand Receptor Binding Assay (Generalized Protocol)

This protocol provides a general workflow for determining the binding affinity (Ki) of a compound like etoperidone to a specific receptor.

-

Tissue/Cell Preparation:

-

Homogenize post-mortem brain tissue or cultured cells expressing the target receptor in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (etoperidone).

-

Incubations are carried out to equilibrium at a specific temperature.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the target receptors.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Early Phase Clinical Trial Workflow (Inferred)

While specific protocols for etoperidone's clinical trials are not available, a general workflow for a Phase I/II study during that period can be inferred.

Conclusion

Etoperidone represents a pivotal, albeit transient, chapter in the development of atypical antidepressants. Its complex pharmacology, characterized by a dual action on serotonergic and adrenergic systems and the significant contribution of its active metabolite, mCPP, provided valuable insights for the field of neuroscience and drug development. While its clinical journey was curtailed by tolerability issues, the research into etoperidone's mechanism of action laid the groundwork for the next generation of SARIs. The scarcity of detailed public data from its early clinical trials also highlights the evolution of clinical research reporting standards over the decades. For today's researchers, etoperidone serves as an important case study in the intricate balance between multi-receptor pharmacology, therapeutic efficacy, and patient tolerability.

References

- 1. benchchem.com [benchchem.com]

- 2. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Etoperidone Hydrochloride's Binding Affinity for 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of etoperidone hydrochloride's binding affinity for the serotonin 2A (5-HT2A) receptor, a key interaction that defines its pharmacological profile. Etoperidone, a phenylpiperazine derivative, is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2][3] Its mechanism of action is complex, but its potent antagonism at the 5-HT2A receptor is a primary contributor to its therapeutic effects.[4][5][6] This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant signaling pathways.

Quantitative Receptor Binding Data

Etoperidone exhibits a distinct binding profile, with a notable affinity for the 5-HT2A receptor. The following table summarizes the in vitro binding affinities (Ki) of etoperidone for various key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[4][7][8]

| Target Receptor/Transporter | Ki (nM) | Species/Tissue | Reference |

| 5-HT2A Receptor | 36 | Human | [3][4][5] |

| α1-Adrenergic Receptor | 38 | Human | [3][4] |

| 5-HT1A Receptor | 20.2 - 85 | Rat/Human | [3][4][9] |

| α2-Adrenergic Receptor | 570 | Human | [3][4] |

| Serotonin Transporter (SERT) | 890 | Human | [3][4][5] |

| D2 Dopamine Receptor | 2,300 | Human | [3][4] |

| H1 Histamine Receptor | 3,100 | Human | [3][4] |

| Muscarinic ACh Receptors | >35,000 | Human | [3][4] |

Table 1: In vitro binding affinities (Ki) of Etoperidone for various receptors and transporters.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of etoperidone's binding affinity (Ki) for the 5-HT2A receptor is primarily achieved through in vitro radioligand competition binding assays.[1][4] This method measures the ability of an unlabeled compound (etoperidone) to displace a specific radiolabeled ligand from its receptor.

Generalized Protocol for 5-HT2A Receptor Binding Assay

This protocol is a representative methodology for determining the Ki value of a test compound like etoperidone at the human 5-HT2A receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT2A receptor.[1][4] Alternatively, homogenized brain tissue from animal models (e.g., rat frontal cortex) can be used.[1][10]

-

Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist, is commonly used.[4][10]

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl2.[4]

-

Non-specific Binding Determiner: A high concentration of a potent, unlabeled 5-HT2A ligand (e.g., spiperone or unlabeled ketanserin) to saturate all specific binding sites.[4]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) are used to separate bound from free radioligand.[4][10]

-

Scintillation Counter: For quantifying the radioactivity trapped on the filters.[4]

2. Assay Procedure:

-

Aliquots of the receptor membrane preparation are incubated in the assay buffer.

-

A fixed concentration of the radioligand ([3H]Ketanserin), typically at or below its dissociation constant (Kd), is added to all tubes.[4]

-

A range of increasing concentrations of the unlabeled test compound (etoperidone) is added to compete for binding to the 5-HT2A receptors.

-

A separate set of tubes containing the radioligand and a saturating concentration of the non-specific binding determiner is included to measure non-specific binding.[4]

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[4]

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[4]

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[4]

3. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (etoperidone).

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value is determined. The IC50 is the concentration of etoperidone that inhibits 50% of the specific binding of the radioligand.[4]

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[L] is the concentration of the free radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the radioligand competition binding assay described above.

Caption: Generalized workflow of a radioligand competition binding assay.

5-HT2A Receptor Signaling Pathway

Etoperidone acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade typically initiated by serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 pathway.[4][11]

Caption: Inhibition of Gq/11 signaling by Etoperidone's 5-HT2A receptor antagonism.

Upon activation by serotonin, the 5-HT2A receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses.[11][12] By binding to and blocking the 5-HT2A receptor, etoperidone prevents this cascade, thereby modulating serotonergic neurotransmission.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Etoperidone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of m-Chlorophenylpiperazine (mCPP) in the Pharmacological Effects of Etoperidone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological contributions of m-chlorophenylpiperazine (mCPP), the principal active metabolite of the atypical antidepressant etoperidone. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate relationship between etoperidone and mCPP, summarizing their distinct yet overlapping receptor interaction profiles and the experimental methodologies used to characterize them.

Introduction

Etoperidone, developed in the 1970s, is a phenylpiperazine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its clinical use was limited, but its study has provided valuable insights into the pharmacology of atypical antidepressants.[1] A significant portion of etoperidone's pharmacological activity is not mediated by the parent compound itself, but rather by its primary metabolite, m-chlorophenylpiperazine (mCPP).[1][2] Etoperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form mCPP.[2][3][4][5] This metabolic conversion is a critical determinant of etoperidone's overall pharmacological profile.

Data Presentation: Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of etoperidone and mCPP for key neurotransmitter receptors and transporters. It is important to note that variations in experimental conditions across different laboratories can contribute to differences in reported values.[6]

Table 1: Etoperidone - In Vitro Receptor Binding Affinities (Ki in nM)

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 20.2 - 85[2][7][8][9] | Antagonist / Weak Partial Agonist[2][7] |

| 5-HT2A | 36[2][8][9][10] | Antagonist[2][8] |

| Adrenergic Receptors | ||

| α1 | 38[2][8][9][10] | Antagonist[2] |

| α2 | 570[2][8][9][10] | Antagonist[2] |

| Monoamine Transporters | ||

| Serotonin (SERT) | 890[2][8][9][10] | Weak Inhibitor[2] |

| Norepinephrine (NET) | 20,000[2][8][9][10] | Negligible[2] |

| Dopamine (DAT) | 52,000[2][8][9][10] | Negligible[2] |

| Other Receptors | ||

| Dopamine D2 | 2,300[2][8][9] | Negligible[2] |

| Histamine H1 | 3,100[2][8][9] | Negligible[2] |

| Muscarinic Acetylcholine | >35,000[9] | Negligible |

Table 2: m-Chlorophenylpiperazine (mCPP) - In Vitro Receptor Binding Affinities (Ki in nM)

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT1A | 18.9 - 20.2[7] | Agonist/Antagonist[7] |

| 5-HT1B | High Affinity[6][11] | Agonist[6][11] |

| 5-HT1D | High Affinity[6][11] | Agonist[6][11] |

| 5-HT2A | 32.1[6] | Antagonist[11] |

| 5-HT2B | 28.8[6] | Antagonist[6][11] |

| 5-HT2C | 3.4[6] | Agonist[6][8][11][12] |

| 5-HT3 | High Affinity[6][11] | Agonist[11] |

| Monoamine Transporters | ||

| Serotonin (SERT) | ~100 - 230[13][14] | Inhibitor/Releasing Agent[6][11] |

| Norepinephrine (NET) | Some Affinity[6][11] | Weak Inhibitor[6][11] |

| Adrenergic Receptors | ||

| α1 | Some Affinity[6][11] | - |

| α2 | 570[15] | - |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacological findings. Below are methodologies for key experiments cited in the characterization of etoperidone and mCPP.

Radioligand Binding Assays

These in vitro assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of etoperidone and mCPP for target receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the receptor of interest.

-

A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Ketanserin for 5-HT2A receptors).[5][7]

-

Test compounds (etoperidone, mCPP) at various concentrations.

-

A non-specific binding control (a high concentration of a non-labeled ligand, e.g., Serotonin or Haloperidol).[5]

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2 or CaCl2).[5][16]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[5]

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

5-HTP-Induced Head-Twitch Response in Mice

This in vivo behavioral assay is a reliable proxy for 5-HT2A receptor activation.

Objective: To assess the 5-HT2A receptor agonist or antagonist activity of a test compound.

Animal Model: Male C57BL/6J mice are commonly used.[10]

Procedure:

-

Acclimation: Mice are allowed to acclimate to the testing environment (e.g., a cylindrical arena) for a designated period.[10]

-

Pre-treatment (for antagonists): To test for antagonist effects, animals are pre-treated with the test compound (e.g., etoperidone) at various doses via a suitable route of administration (e.g., intraperitoneal, IP).[18]

-

Induction of Head-Twitches: After a specific pre-treatment time, mice are administered 5-hydroxytryptophan (5-HTP), the precursor to serotonin, to induce head-twitch responses.[12][18][19] Alternatively, a direct 5-HT2A agonist like DOI can be used.[10]

-

Observation: The number of head-twitches (rapid, side-to-side rotational head movements) is counted by trained observers for a defined period (e.g., 20-30 minutes) following 5-HTP or agonist administration.[10][18][20] Video recording and subsequent analysis can also be employed for more objective quantification.[10]

-

Data Analysis: The number of head-twitches in the drug-treated group is compared to a vehicle-treated control group. A significant reduction in head-twitches indicates 5-HT2A antagonist activity. Conversely, induction of head-twitches by a compound administered alone would suggest agonist activity.

Mandatory Visualizations

To better illustrate the relationships and mechanisms discussed, the following diagrams are provided.

Metabolic conversion of Etoperidone to mCPP.

Workflow for a typical Radioligand Binding Assay.

Agonist signaling pathway of mCPP at the 5-HT2C receptor.

Conclusion

The pharmacological actions of etoperidone are intricately linked to its metabolic conversion to mCPP. While etoperidone itself exhibits a notable affinity for α1-adrenergic and 5-HT2A receptors, its serotonergic effects are largely attributed to mCPP.[2] This active metabolite possesses a broad and complex pharmacological profile, acting as an agonist at multiple serotonin receptors, most notably 5-HT2C, and also inhibiting serotonin reuptake.[6][11] The distinct and potent activity of mCPP likely contributes significantly to both the therapeutic and adverse effects observed with etoperidone administration. A thorough understanding of this parent-metabolite relationship is crucial for the rational design and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational repository of quantitative data and experimental methodologies to aid researchers in this endeavor.

References

- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 3. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Etoperidone - Wikipedia [en.wikipedia.org]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pnas.org [pnas.org]

- 16. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications [mdpi.com]

- 19. Modulation of 5-hydroxytryptamine-induced head-twitch response by drugs acting at GABA and related receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Etoperidone Hydrochloride: A Technical Guide on its Dual Role as a Serotonin Antagonist and Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone is an atypical antidepressant belonging to the phenylpiperazine class of compounds.[1][2][3] Structurally related to trazodone and nefazodone, etoperidone's therapeutic effects are attributed to its complex pharmacological profile, primarily its dual action on the serotonergic system.[1][2] It functions as a serotonin antagonist and reuptake inhibitor (SARI), involving both the blockade of specific serotonin receptors and the inhibition of serotonin reuptake.[1][4] A critical aspect of etoperidone's pharmacology is its extensive metabolism to the active metabolite, m-chlorophenylpiperazine (mCPP), which significantly contributes to its overall serotonergic activity.[2][5][6][7] Although developed in the 1970s, its clinical use has been limited.[1][2]

Pharmacodynamics: Receptor and Transporter Interactions

Etoperidone's mechanism of action is characterized by a multifaceted interaction with multiple neurotransmitter systems, with a pronounced impact on serotonergic pathways.[5] It exhibits a biphasic effect on serotonin transmission, acting as both a receptor antagonist and a weak reuptake inhibitor.[6][8][9]

Quantitative Receptor and Transporter Binding Data

The affinity of etoperidone and its active metabolite, m-chlorophenylpiperazine (mCPP), for various neurotransmitter receptors and transporters is crucial for understanding its pharmacological profile. The following tables summarize the in vitro binding affinities (Ki), which indicate the concentration of the drug required to occupy 50% of the receptors. Lower Ki values signify higher binding affinity.[10]

Table 1: Receptor and Transporter Binding Affinities (Ki) of Etoperidone

| Target | Ki (nM) | Species | Reference |

|---|---|---|---|

| Serotonin Receptors | |||

| 5-HT₁ₐ | 20.2 - 85 | Rat, Human | [2][5] |

| 5-HT₂ₐ | 36 | Human | [2][5] |

| Adrenergic Receptors | |||

| α₁ | 38 | Human | [2] |

| α₂ | 570 | Human | [2] |

| Dopamine Receptors | |||

| D₂ | 2,300 | Human | [2] |

| Histamine Receptors | |||

| H₁ | 3,100 | Human | [2] |

| Muscarinic Receptors | |||

| mACh | >35,000 | Human | [2][10] |

| Monoamine Transporters | |||

| Serotonin (SERT) | 890 | Human | [2][10] |

| Norepinephrine (NET) | 20,000 | Human | [2][10] |

| Dopamine (DAT) | 52,000 | Human |[2][10] |

Table 2: Receptor and Transporter Binding Affinities (Ki) of m-Chlorophenylpiperazine (mCPP)

| Target | Ki (nM) | Species | Reference |

|---|---|---|---|

| Serotonin Receptors | |||

| 5-HT₁ₐ | 18.9 | Rat | [11] |

| 5-HT₂ₐ | Data not readily available |

Functional Activity Profile

Beyond binding affinity, functional assays determine the biological response a compound elicits. Etoperidone primarily acts as an antagonist at several key receptors while weakly inhibiting serotonin reuptake.

Table 3: Functional Activity of Etoperidone

| Target | Action | Quantitative Data | Assay Type | Reference |

|---|---|---|---|---|

| 5-HT₁ₐ Receptor | Antagonist / Weak Partial Agonist | Ki: 20.2 nM, ID₅₀: 17.4 mg/kg | Radioligand Binding, In vivo (rat) | [5][11] |

| 5-HT₂ₐ Receptor | Antagonist | Ki: 36 nM, ED₅₀: 2.89 mg/kg (mice), 2.29 mg/kg (rats) | Radioligand Binding, In vivo (Head-twitch response) | [5][12] |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | Ki: 890 nM | Radioligand Binding | [2] |

| α₁-Adrenergic Receptor | Antagonist | Ki: 38 nM | Radioligand Binding |[2] |

The active metabolite, mCPP, also possesses its own distinct and potent serotonergic activity, generally acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[6][7]

Signaling Pathways

1. 5-HT₂ₐ Receptor Antagonism

Etoperidone is a potent antagonist of the 5-HT₂ₐ receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1] Serotonin binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] Etoperidone's antagonism blocks these downstream signaling cascades.[1][5]

Caption: Etoperidone blocks the 5-HT₂ₐ receptor signaling cascade.

2. 5-HT₁ₐ Receptor Antagonism

Etoperidone also demonstrates a notable affinity for the 5-HT₁ₐ receptor, where it acts predominantly as an antagonist.[5][11] The 5-HT₁ₐ receptor is coupled to Gᵢ/Gₒ proteins.[5] Activation of this receptor by serotonin normally inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5] By blocking this receptor, etoperidone prevents serotonin from exerting its inhibitory effect on the adenylyl cyclase pathway.[5] Some evidence suggests potential weak partial agonism at high doses.[5][11]

Caption: Etoperidone antagonizes the inhibitory 5-HT₁ₐ receptor pathway.

3. Serotonin Reuptake Inhibition

Etoperidone interacts with the serotonin transporter (SERT), though with a lower affinity compared to its receptor binding.[5] This interaction results in a weak inhibition of serotonin reuptake from the synaptic cleft back into the presynaptic neuron.[5][13] This action can contribute to an overall increase in the synaptic concentration of serotonin, augmenting its effects at other serotonin receptors.

Caption: Etoperidone weakly inhibits the serotonin transporter (SERT).

Pharmacokinetics

The pharmacokinetic profile of etoperidone is characterized by highly variable absorption and extensive metabolism.[6][14]

Table 4: Pharmacokinetic Profiles of Etoperidone and its Metabolite mCPP

| Parameter | Etoperidone | m-chlorophenylpiperazine (mCPP) | Reference |

|---|---|---|---|

| Bioavailability (%) | ~12 (highly variable) | 12 - 84 (highly variable) | [6][9][14] |

| Time to Peak (Tmax) (h) | 1.4 - 4.8 | Delayed after parent drug administration | [6][9][14] |

| Half-life (t½) (h) | ~21.7 | 4 - 14 | [6][9][14] |

| Volume of Distribution (Vd) (L/kg) | 0.23 - 0.69 | Not consistently reported | [6][9][14] |

| Clearance (CL) (L/h) | ~0.06 (1.01 ml/min) | Not consistently reported | [6][9][14] |

| Protein Binding (%) | Extensive | Not consistently reported |[6][9][13] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is fundamental for determining the binding affinity (Ki) of a compound like etoperidone to a specific receptor.[10] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[10]

-

Principle: The concentration of etoperidone that inhibits 50% of the specific binding of a selective radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

Materials:

-

Receptor Source: Synaptosomal membranes from appropriate brain tissue (e.g., rat cerebral cortex) or cell lines expressing the target receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).[10]

-

Test Compound: Etoperidone hydrochloride.

-

Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).[1][15]

-

Glass fiber filters and a cell harvester for separating bound and free radioligand.

-

Liquid scintillation counter for quantifying radioactivity.

-

-

Generalized Procedure:

-

Incubation: Aliquots of the receptor membrane preparation are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of etoperidone.

-

Controls: Tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled specific ligand) are included.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.[15]

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the etoperidone concentration.[15]

-

The IC₅₀ is determined from this curve.

-

The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

In Vivo Functional Assay: 5-HTP-Induced Head-Twitch Response

This is a classic behavioral model in rodents used to assess 5-HT₂ₐ receptor activation. Antagonists like etoperidone inhibit this response.[5][12]

-

Principle: The administration of the serotonin precursor 5-hydroxytryptophan (5-HTP) leads to increased serotonin synthesis, which activates 5-HT₂ₐ receptors and causes a characteristic head-twitch behavior in mice and rats. The ability of a compound to reduce the frequency of these twitches indicates 5-HT₂ₐ antagonism.[5][12]

-

Procedure:

-

Animals (mice or rats) are pre-treated with etoperidone at various doses via intraperitoneal (i.p.) injection.[12]

-

After a set pre-treatment time, animals are administered 5-HTP.[12]

-

Each animal is then placed in an observation chamber, and the number of head twitches is counted over a defined period.

-

-

Data Analysis: The dose of etoperidone that reduces the head-twitch response by 50% (ED₅₀) is calculated. Etoperidone has been shown to inhibit this response with ED₅₀ values of 2.89 mg/kg in mice and 2.29 mg/kg in rats.[5][12]

In Vivo Functional Assay: 8-OH-DPAT-Induced Reciprocal Forepaw Treading

This assay is used to determine the functional nature (agonist vs. antagonist) of a compound's interaction with the 5-HT₁ₐ receptor in vivo.[5][11]

-

Principle: The selective 5-HT₁ₐ agonist 8-OH-DPAT induces a behavioral syndrome in rats that includes reciprocal forepaw treading (RFT). The ability of a test compound to block this 8-OH-DPAT-induced behavior is indicative of 5-HT₁ₐ receptor antagonism.[5][11]

-

Procedure:

-

Data Analysis: The dose that inhibits the 8-OH-DPAT-induced RFT by 50% (ID₅₀) is determined. Studies show etoperidone inhibits this behavior with an ID₅₀ of 17.4 mg/kg, supporting a predominant antagonistic role at 5-HT₁ₐ receptors.[5][11]

In Vivo Microdialysis

Microdialysis is a powerful technique for sampling the extracellular fluid of discrete brain regions in awake, freely moving animals, allowing for the quantification of neurotransmitter levels following drug administration.[8][16][17][18]

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., prefrontal cortex, striatum).[16] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and metabolites in the extracellular space diffuse across the membrane into the perfusate, which is then collected for analysis.[16]

-

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat and secured. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion & Baseline: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Etoperidone is administered (e.g., i.p. or s.c.), and dialysate collection continues for several hours.

-

Sample Analysis: The collected dialysate samples are analyzed to quantify serotonin and other neurotransmitter concentrations, typically using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[8][19]

-

-

Data Analysis: Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration to determine the effect of etoperidone on extracellular levels over time.

Caption: Experimental workflow for an in vivo microdialysis study.

Metabolism

Etoperidone is extensively metabolized in the body, with less than 0.01% of an oral dose being excreted as the unchanged drug.[6][9] The primary metabolic pathway involves N-dealkylation by the cytochrome P450 enzyme CYP3A4, which produces the major active metabolite, m-chlorophenylpiperazine (mCPP).[7] Other metabolic pathways include alkyl oxidation, piperazinyl oxidation, and phenyl hydroxylation.[6][9] The formation of mCPP is pharmacologically significant, as this metabolite has its own potent effects on serotonin receptors and contributes substantially to the overall mechanism of action of etoperidone.[2][6][8]

Caption: Primary metabolic pathway of etoperidone to its active metabolite mCPP.

Conclusion

This compound presents a complex pharmacological profile, defined by its dual mechanism as a serotonin antagonist and reuptake inhibitor. Its potent antagonism at 5-HT₂ₐ and α₁-adrenergic receptors, combined with moderate antagonistic activity at 5-HT₁ₐ receptors, differentiates it from more selective agents.[10] While its serotonin reuptake inhibition is weak, it may still contribute to its therapeutic profile.[5] A crucial consideration in its pharmacology is the metabolic conversion to mCPP, a potent serotonergic agent in its own right, which complicates the direct attribution of clinical effects to the parent compound alone.[8] The detailed understanding of these multifaceted interactions, facilitated by the methodologies and data presented in this guide, is essential for the rational design and development of novel therapeutics with optimized efficacy and safety profiles.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Etoperidone - Wikipedia [en.wikipedia.org]

- 3. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. mental-health-matters.org [mental-health-matters.org]

- 5. benchchem.com [benchchem.com]

- 6. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. benchchem.com [benchchem.com]

- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preclinical Studies on the Long-Term Effects of Etoperidone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The publicly available information on the long-term preclinical effects of Etoperidone is limited. This document synthesizes the available data and provides a framework for the types of studies typically conducted for regulatory approval of a compound with its pharmacological profile.

Introduction

Pharmacological Profile and Metabolism

Etoperidone's therapeutic effects are primarily mediated through its antagonist activity at serotonin 5-HT2A receptors and its inhibition of serotonin reuptake.[2] It also possesses antagonist properties at α1-adrenergic receptors, which contribute to its side-effect profile.[2]

A critical aspect of Etoperidone's long-term safety profile is its extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into the active metabolite m-chlorophenylpiperazine (mCPP).[2][3] The toxicological assessment of both the parent drug and its active metabolite is crucial for a comprehensive safety evaluation.[2]

Caption: Simplified metabolic pathway of Etoperidone.

Framework for Long-Term Preclinical Studies

The following sections describe the standard battery of long-term preclinical studies that would be required for a drug like Etoperidone.

Chronic Repeated-Dose Toxicity

These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated administration.[2]

Experimental Protocol:

-

Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[2]

-

Duration: The duration of these studies depends on the intended duration of clinical use. For a drug intended for long-term use, studies of 6 to 9 months are common.

-

Route of Administration: The clinical route of administration is used (oral for Etoperidone).[2]

-

Parameters Monitored: Include clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.[2]

Caption: General workflow for a chronic repeated-dose toxicity study.

Etoperidone Data: Publicly available data from long-term repeated-dose toxicity studies on Etoperidone are not available.

Carcinogenicity Studies

These studies are conducted to assess the tumorigenic potential of a drug.[2]

Experimental Protocol:

-

Species: Typically conducted in two rodent species, often rats and mice.[2]

-

Duration: Lifelong studies, approximately 24 months in rats and 18-24 months in mice.[2]

-

Dose Levels: Multiple dose levels are selected based on data from chronic toxicity studies, with the high dose being the maximum tolerated dose (MTD).[2]

-

Parameters Monitored: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.[2]

Caption: General workflow for a carcinogenicity study.

Etoperidone Data: Publicly available data from carcinogenicity studies on Etoperidone are not available.

Reproductive and Developmental Toxicity

These studies assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.[2]

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed prior to and during mating and through early gestation in females.[2]

-

Embryo-Fetal Development (Segment II): Pregnant animals (typically one rodent and one non-rodent species) are dosed during the period of organogenesis.[2]

-

Prenatal and Postnatal Development (Segment III): Pregnant rodents are dosed from implantation through lactation, and the offspring are evaluated for growth, development, and reproductive function.[2]

Etoperidone Data: A teratological study (Segment II) of Etoperidone in pregnant rats and rabbits has been published.[4]

Table 1: Summary of Etoperidone Teratology Study in Rats [4]

| Dose (mg/kg/day) | Maternal Effects | Embryo-fetal Effects |

| 100 | Behavioral changes | No effect on the product of conception |

| 300 | Behavioral changes, death in some cases | Slight increase in embryo-fetal mortality |

Table 2: Summary of Etoperidone Teratology Study in Rabbits [4]

| Dose (mg/kg/day) | Maternal Effects | Embryo-fetal Effects |

| 5 | Sedation | No effect |

| 25 | Sedation | No effect |

| 50 | Sedation | No effect |

Safety Pharmacology

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

-

Core Battery: Typically includes assessment of the cardiovascular, respiratory, and central nervous systems.

-